molecular formula C21H31F B14353154 3'-Fluoro-4'-methyl-4-octyl-2,3,4,5-tetrahydro-1,1'-biphenyl CAS No. 90956-60-8

3'-Fluoro-4'-methyl-4-octyl-2,3,4,5-tetrahydro-1,1'-biphenyl

Cat. No.: B14353154
CAS No.: 90956-60-8
M. Wt: 302.5 g/mol
InChI Key: GUVBSKRNJHZHRR-UHFFFAOYSA-N
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Description

3’-Fluoro-4’-methyl-4-octyl-2,3,4,5-tetrahydro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom, a methyl group, and an octyl chain attached to a tetrahydro-biphenyl core. The unique structural features of this compound make it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Fluoro-4’-methyl-4-octyl-2,3,4,5-tetrahydro-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-4’-methyl-4-octyl-2,3,4,5-tetrahydro-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Electrophilic Aromatic Substitution: The major products are halogenated biphenyl derivatives.

    Free Radical Bromination: The major product is the brominated biphenyl derivative.

Scientific Research Applications

3’-Fluoro-4’-methyl-4-octyl-2,3,4,5-tetrahydro-1,1’-biphenyl has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in studies related to its biological activity and potential therapeutic applications.

    Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 3’-Fluoro-4’-methyl-4-octyl-2,3,4,5-tetrahydro-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: It may interact with specific receptors on cell surfaces, leading to downstream signaling events.

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Modulation of Gene Expression: It may influence the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-Octylbiphenyl: A biphenyl derivative with an octyl chain but lacking the fluorine and methyl groups.

    4-Methylbiphenyl: A biphenyl derivative with a methyl group but lacking the fluorine and octyl chain.

    4-Fluorobiphenyl: A biphenyl derivative with a fluorine atom but lacking the methyl and octyl groups.

Uniqueness

3’-Fluoro-4’-methyl-4-octyl-2,3,4,5-tetrahydro-1,1’-biphenyl is unique due to the combination of its fluorine, methyl, and octyl substituents, which confer distinct chemical and physical properties

Properties

CAS No.

90956-60-8

Molecular Formula

C21H31F

Molecular Weight

302.5 g/mol

IUPAC Name

2-fluoro-1-methyl-4-(4-octylcyclohexen-1-yl)benzene

InChI

InChI=1S/C21H31F/c1-3-4-5-6-7-8-9-18-11-14-19(15-12-18)20-13-10-17(2)21(22)16-20/h10,13-14,16,18H,3-9,11-12,15H2,1-2H3

InChI Key

GUVBSKRNJHZHRR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1CCC(=CC1)C2=CC(=C(C=C2)C)F

Origin of Product

United States

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